molecular formula C19H19ClN4O4S B3936917 N-{[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]carbonothioyl}-3-methoxybenzamide

N-{[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]carbonothioyl}-3-methoxybenzamide

Cat. No.: B3936917
M. Wt: 434.9 g/mol
InChI Key: DLGVOIAFGLXARS-UHFFFAOYSA-N
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Description

N-{[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]carbonothioyl}-3-methoxybenzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a piperazine ring substituted with a 2-chloro-4-nitrophenyl group and a carbonothioyl group, linked to a 3-methoxybenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]carbonothioyl}-3-methoxybenzamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first synthesized or obtained from commercial sources.

    Substitution Reaction: The piperazine intermediate undergoes a substitution reaction with 2-chloro-4-nitrophenyl chloride in the presence of a base such as triethylamine to form the 2-chloro-4-nitrophenyl-piperazine derivative.

    Thioamide Formation: The resulting derivative is then reacted with carbon disulfide and a suitable amine to introduce the carbonothioyl group.

    Coupling with 3-Methoxybenzoyl Chloride: Finally, the compound is coupled with 3-methoxybenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]carbonothioyl}-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The carbonothioyl group can be reduced to a thiol or further to a sulfide.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under basic conditions.

Major Products

    Oxidation: Formation of the corresponding amine derivative.

    Reduction: Formation of thiol or sulfide derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: It may be used in the synthesis of novel polymers or as a building block for advanced materials.

    Biological Studies: It can serve as a probe to study the interactions of piperazine derivatives with biological macromolecules.

    Industrial Applications: It may be used in the development of new catalysts or as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N-{[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]carbonothioyl}-3-methoxybenzamide involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, while the nitrophenyl group can participate in electron transfer reactions. The carbonothioyl group may also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]carbonothioyl}-3-methoxybenzamide
  • **N-{[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]carbonothioyl}-3-hydroxybenzamide
  • **N-{[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]carbonothioyl}-3-ethoxybenzamide

Uniqueness

This compound is unique due to the presence of the 3-methoxy group, which can influence its solubility, reactivity, and overall biological activity compared to its analogs with different substituents.

Properties

IUPAC Name

N-[4-(2-chloro-4-nitrophenyl)piperazine-1-carbothioyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O4S/c1-28-15-4-2-3-13(11-15)18(25)21-19(29)23-9-7-22(8-10-23)17-6-5-14(24(26)27)12-16(17)20/h2-6,11-12H,7-10H2,1H3,(H,21,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGVOIAFGLXARS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC(=S)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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